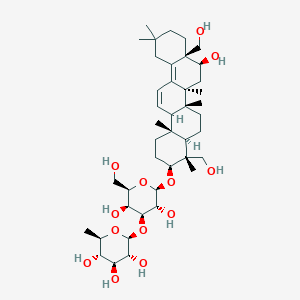

saikosaponin B1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

柴胡皂苷B1是柴胡根中的一种生物活性化合物,柴胡是一种传统的中药材。 该化合物属于三萜皂苷类,以其多样的药理活性而闻名,包括抗炎、抗癌和免疫调节作用 .

准备方法

合成路线和反应条件: 柴胡皂苷B1的合成涉及多个步骤,从齐墩果酸开始,齐墩果酸是一种天然存在的三萜类化合物。该过程包括:

氧化: 齐墩果酸被氧化形成柴胡皂苷B1的苷元部分。

糖基化: 然后对苷元进行区域选择性糖基化,构建β-(1→3)-连接的二糖片段。

金(I)催化的糖基化: 此步骤涉及使用金(I)催化剂将糖基安装到苷元上.

工业生产方法: 柴胡皂苷B1的工业生产通常涉及使用乙醇或甲醇等溶剂从柴胡根中提取。 然后使用色谱技术纯化提取物以分离柴胡皂苷B1 .

化学反应分析

反应类型: 柴胡皂苷B1经历各种化学反应,包括:

氧化: 将羟基转化为羰基。

还原: 将羰基还原回羟基。

取代: 用其他官能团取代羟基.

常用试剂和条件:

氧化: Dess-Martin periodinane等试剂用于氧化反应。

还原: 硼氢化钠通常用于还原反应。

取代: 各种试剂取决于所需的官能团.

科学研究应用

Pharmacological Properties

Saikosaponin B1 exhibits a range of pharmacological effects, including:

- Anti-inflammatory Effects : this compound has been shown to significantly reduce inflammation in various models. In lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice, it decreased levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, demonstrating its potential as an anti-inflammatory agent .

- Antitumor Activity : Research indicates that this compound can inhibit tumor growth by targeting specific signaling pathways. For instance, it has been shown to suppress medulloblastoma growth by inhibiting the Hedgehog signaling pathway, which is crucial for tumor cell proliferation .

- Antifibrotic Effects : this compound also exhibits antifibrotic properties by modulating the transforming growth factor β (TGF-β) signaling pathway, which is involved in fibrosis development. This effect has implications for conditions like liver fibrosis and pulmonary fibrosis .

- Antiviral Activity : Studies have demonstrated that this compound possesses antiviral properties against enterovirus A71, which is known to cause hand, foot, and mouth disease. It inhibits viral RNA replication and protein synthesis .

Case Studies

Several studies have documented the effects of this compound in various experimental models:

- Acute Lung Injury Model : In a study involving mice with LPS-induced ALI, this compound treatment resulted in significant reductions in pulmonary edema and inflammatory markers. The treatment improved lung histopathology and reduced the expression of NF-κB/TLR4-related proteins .

- Cancer Treatment : In medulloblastoma allograft models, this compound was found to inhibit tumor growth effectively by interfering with the Hedgehog signaling pathway. This finding suggests its potential as a therapeutic agent in treating certain types of cancer .

- Fibrosis Models : Research has indicated that this compound can inhibit fibroblast proliferation and collagen production in lung tissue, highlighting its antifibrotic potential in chronic pulmonary diseases .

Comparative Data Table

| Application Area | Effectiveness | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokines | Inhibition of NF-κB signaling |

| Antitumor | Inhibits tumor growth | Targeting Hedgehog signaling pathway |

| Antifibrotic | Reduces collagen production | Modulation of TGF-β signaling |

| Antiviral | Inhibits viral replication | Suppression of viral RNA synthesis |

作用机制

柴胡皂苷B1通过多种机制发挥作用:

抑制Hedgehog信号通路: 柴胡皂苷B1通过靶向Smoothened蛋白抑制Hedgehog信号通路,Smoothened蛋白对于该通路的激活至关重要.

调节NRF2/HO-1通路: 它还调节NRF2/HO-1通路,该通路在减少氧化应激和炎症中起作用.

类似化合物:

- 柴胡皂苷A

- 柴胡皂苷D

- 原柴胡皂苷F

- 原柴胡皂苷G

- 柴胡皂苷Y

- 原柴胡皂苷元

- 柴胡皂苷I

比较: 柴胡皂苷B1由于其对Hedgehog信号通路的特异性抑制而具有独特性,而这种抑制在其他类似化合物中并不明显。 此外,其调节NRF2/HO-1通路的能力增强了其独特的药理特性 .

相似化合物的比较

- Saikosaponin A

- Saikosaponin D

- Prosaikosaponin F

- Prosaikosaponin G

- Saikosaponin Y

- Prosaikogenin

- Clinoposaponin I

Comparison: Saikosaponin B1 is unique due to its specific inhibition of the Hedgehog signaling pathway, which is not as prominently observed in other similar compounds. Additionally, its ability to regulate the NRF2/HO-1 pathway adds to its distinct pharmacological profile .

生物活性

Saikosaponin B1 (SSb1) is a triterpenoid saponin primarily derived from the roots of Bupleurum species, particularly Bupleurum chinense. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antiviral, antitumor, and hepatoprotective effects. The following sections provide a detailed exploration of the biological activity of SSb1, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid saponin structure, which contributes to its biological activities. The molecular formula is C30H48O5, and its structure includes a steroid-like nucleus with various functional groups that enhance its interaction with biological targets.

1. Anti-inflammatory Effects

Research has demonstrated that SSb1 exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced acute lung injury in mice, SSb1 was shown to reduce pulmonary edema and lower the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in serum and lung tissues. This effect was associated with the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response .

| Cytokine | Control Group (pg/mL) | SSb1 Treatment Group (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 300 |

| TNF-α | 1200 | 250 |

| IL-1β | 800 | 150 |

2. Antifibrotic Activity

SSb1 has been investigated for its antifibrotic properties in liver fibrosis models. A recent study highlighted that SSb1 reduces the activation of hepatic stellate cells (HSCs), which are pivotal in the development of liver fibrosis. The study utilized a multifunctional nanosystem combining SSb1 with catalase (CAT) to enhance therapeutic efficacy against liver fibrosis by mitigating oxidative stress and hypoxia-induced damage .

3. Antitumor Effects

In vitro studies have indicated that SSb1 possesses antitumor activity against various cancer cell lines. It has been reported to inhibit cell proliferation and induce apoptosis in breast cancer and liver cancer cells. The mechanisms involved include modulation of apoptotic pathways and inhibition of cell cycle progression .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of SSb1 has been studied using various animal models. After oral administration, SSb1 exhibits moderate bioavailability due to extensive metabolism. Studies indicate that it undergoes phase I and phase II metabolic processes, leading to the formation of several metabolites that may also contribute to its biological effects .

Case Study 1: Liver Fibrosis Treatment

In a clinical setting, patients with liver fibrosis were treated with a formulation containing SSb1 as part of a traditional Chinese medicine regimen. Results showed significant improvement in liver function tests and reduced levels of fibrosis markers after treatment over several weeks.

Case Study 2: Acute Lung Injury

In an experimental model of acute lung injury induced by LPS, administration of SSb1 resulted in decreased lung inflammation and improved respiratory function compared to control groups. This study underscores the potential therapeutic role of SSb1 in managing inflammatory lung diseases .

属性

CAS 编号 |

58558-08-0 |

|---|---|

分子式 |

C42H68O13 |

分子量 |

781.0 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |

InChI 键 |

ZXCJHOYFGJUMDY-ASRFRNECSA-N |

手性 SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5(C4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)CO)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。